6-Hydrazinonicotinic acid
Overview
Description
6-Hydrazinonicotinic acid is an organic compound with the chemical formula C₆H₇N₃O₂. It is a derivative of nicotinic acid, where a hydrazine group replaces one of the hydrogen atoms on the pyridine ring.
Mechanism of Action
Target of Action
6-Hydrazinonicotinic acid (6-HNA) is an organic compound
Mode of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions . It can also be used in material science for the preparation of metal complexes
Biochemical Pathways
It is known that 6-hna is used in various organic synthesis reactions , which suggests that it may be involved in a variety of biochemical pathways
Pharmacokinetics
It is known that 6-hna is soluble in water and acidic solutions, and slightly soluble in some organic solvents This suggests that it may have good bioavailability
Result of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions , suggesting that it may have a variety of molecular and cellular effects
Biochemical Analysis
Cellular Effects
It has been used as a matrix for highly sensitive and selective analysis of oligosaccharides in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Molecular Mechanism
It is known to be an efficient chelator of technetium, capable of capturing technetium at extremely low concentrations
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydrazinonicotinic acid can be synthesized through the reaction of hydrazine with 6-chloronicotinic acid. The reaction typically involves the use of sodium hydroxide or ammonia as a buffer to prevent side reactions. The reaction is carried out at elevated temperatures, often around 100°C, for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted nicotinic acid derivatives
Scientific Research Applications
6-Hydrazinonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a chelating agent for radiolabeling, particularly in the development of diagnostic imaging agents for technetium-99m.
Industry: this compound is employed in the preparation of metal complexes and as a catalyst in organic synthesis
Comparison with Similar Compounds
6-Hydroxynicotinic acid: Similar in structure but contains a hydroxyl group instead of a hydrazine group.
6-Chloronicotinic acid: Precursor in the synthesis of 6-hydrazinonicotinic acid.
6-Hydrazino-3-pyridinecarboxylic acid: Another derivative with similar properties but different substitution patterns
Uniqueness: this compound is unique due to its dual functionality as both a hydrazine and a nicotinic acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it highly versatile in various applications.
Properties
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSDZXXUIHKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396352 | |
Record name | 6-hydrazinonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-24-0 | |
Record name | 6-hydrazinonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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